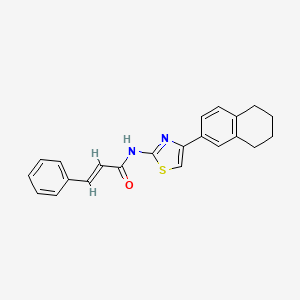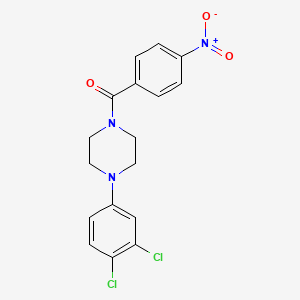
1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine is a useful research compound. Its molecular formula is C17H15Cl2N3O3 and its molecular weight is 380.23. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine and its derivatives are primarily investigated for their roles as pharmaceutical intermediates. The synthesis involves multiple steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with factors influencing each step discussed in detail. The structural confirmation of these compounds is typically achieved through IR and 1H-NMR spectroscopy, highlighting their significance in the development of pharmaceuticals (Quan, 2006).
Crystal Structure Analysis
Studies on the crystal structure of related compounds reveal weak intramolecular C—H⋯N interactions and stabilization by weak intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and a C—H⋯π interaction. These findings are essential for understanding the molecular packing and potential applications in material science (Wang et al., 2004).
Bioorthogonal Labeling and Supramolecular Association
The synthesis of novel, functionalized piperazine derivatives for bioorthogonal labeling showcases their utility in chemical biology and pharmacology. The dynamic NMR characterization and XRD studies of these derivatives provide insights into their conformational dynamics and potential as labeling agents for biomolecular studies (Mamat et al., 2016). Additionally, the study of supramolecular association in polymorphs of related compounds highlights their application in designing more stable and efficient drug delivery systems (Jotani et al., 2018).
Antimicrobial and Anticancer Applications
Certain derivatives of this compound have been explored for their antimicrobial and anticancer properties. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines and microbial strains, underscoring the potential of these compounds in developing new therapeutic agents (Deshmukh et al., 2017).
Propriétés
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-15-6-5-14(11-16(15)19)20-7-9-21(10-8-20)17(23)12-1-3-13(4-2-12)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWGKYDFVWIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)

![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)
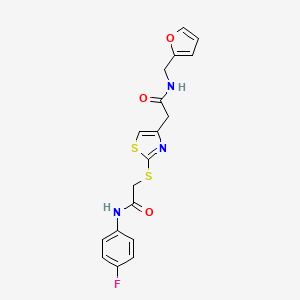
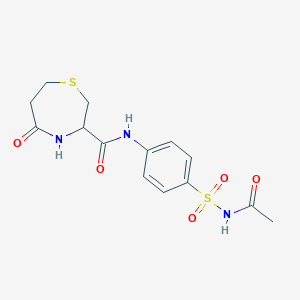





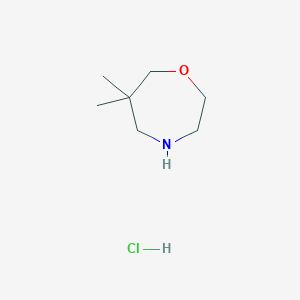
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)
